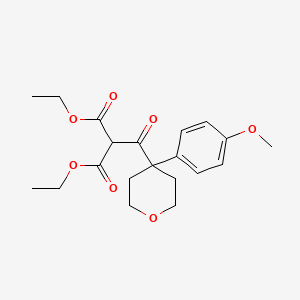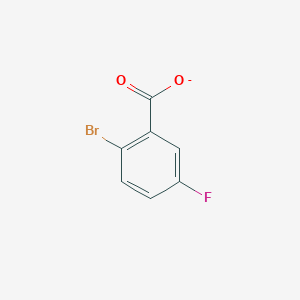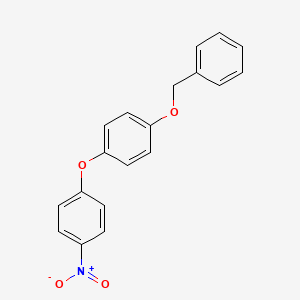
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by a benzyloxy group attached to the first carbon of a tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5,6,7,8-tetrahydronaphthalene with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of 1-benzyloxy-5,6,7,8-tetrahydronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a fully saturated cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyloxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzyloxy-tetrahydronaphthalene derivatives.
Aplicaciones Científicas De Investigación
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-benzyloxy-5,6,7,8-tetrahydronaphthalene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydronaphthalene ring can also interact with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydronaphthalene: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
1-Benzyloxy-2-naphthol: Contains a hydroxyl group, which can participate in additional hydrogen bonding interactions.
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene: Contains an acetyl group, which can influence its reactivity and biological activity.
Uniqueness
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential applications in various fields. The combination of the benzyloxy group and the tetrahydronaphthalene ring provides a versatile scaffold for further chemical modifications and biological studies.
Propiedades
Fórmula molecular |
C17H18O |
|---|---|
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H18O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-3,6-8,10,12H,4-5,9,11,13H2 |
Clave InChI |
IPVZMSJBHIXBNT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine](/img/structure/B8607132.png)
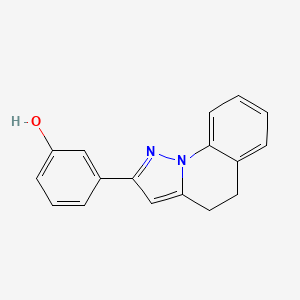
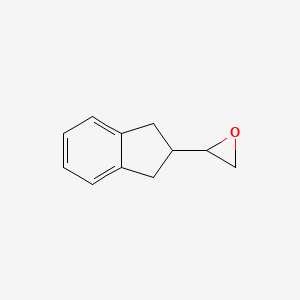
![[(3-Phenylacryloyl)oxy]acetic acid](/img/structure/B8607157.png)
![3-{3-[(4-Methylpiperazin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8607163.png)
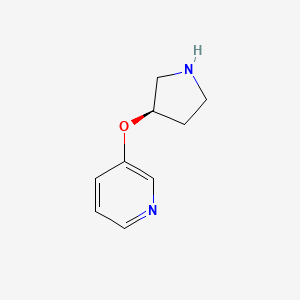
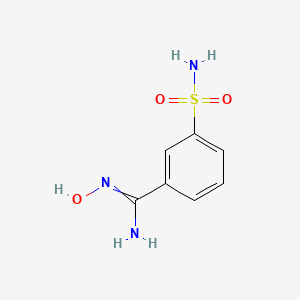
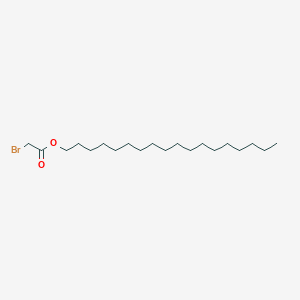
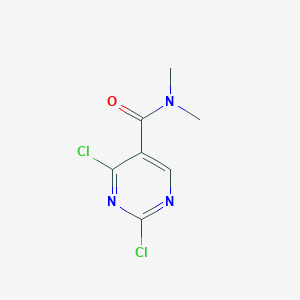
![2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8607197.png)
![3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE](/img/structure/B8607199.png)
